1H-Indole-3-methanol, 1-methoxy-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Indole-3-methanol, 1-methoxy-, also known as 1H-Indole-3-methanol, 1-methoxy-, is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.2 g/mol. The purity is usually 95%.

The exact mass of the compound 1H-Indole-3-methanol, 1-methoxy- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 708489. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1H-Indole-3-methanol, 1-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indole-3-methanol, 1-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Overview

1H-Indole-3-methanol, 1-methoxy- is a derivative of indole that has garnered attention due to its diverse biological activities. This compound exhibits potential therapeutic effects in various medical contexts, particularly in cancer treatment and metabolic disorders. Its unique structure, characterized by the methoxy group at the 1-position of the indole ring, enhances its reactivity and biological activity.

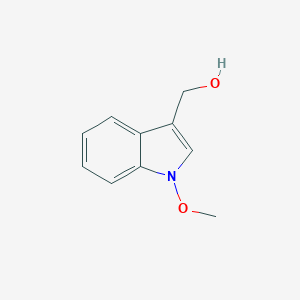

Chemical Structure:

The molecular formula of 1H-Indole-3-methanol, 1-methoxy- is C10H11NO2. The presence of both hydroxyl and methoxy groups contributes to its biological properties.

Synthesis:

1H-Indole-3-methanol, 1-methoxy- can be synthesized through several methods, including:

- Formylation of Indole Derivatives: Utilizing Vilsmeier-Haack reaction conditions, where indole is reacted with formylating agents under controlled conditions.

- Refluxing with Methanol: This method can lead to the formation of various derivatives through chemical transformations .

Biological Activities

1H-Indole-3-methanol, 1-methoxy- exhibits a range of biological activities:

Anticancer Properties

Research indicates that this compound may act as an estradiol 2-hydroxylase inducer , which is significant in breast cancer treatment. It has been shown to influence estrogen metabolism, potentially reducing the risk of estrogen-dependent cancers .

Case Study:

A clinical trial involving patients with fibromyalgia demonstrated that daily administration of 300 mg of dietary indoles derived from cruciferous vegetables (including 1H-Indole-3-methanol) resulted in significant symptom relief. Patients reported decreased pain and improved overall well-being within a week of treatment .

Antimicrobial Activity

The compound has also shown promise in exhibiting antimicrobial properties. Studies suggest that indole derivatives can inhibit bacterial growth and may serve as effective agents against various pathogens .

The mechanism by which 1H-Indole-3-methanol, 1-methoxy- exerts its biological effects involves several pathways:

- Enzyme Interaction: The compound may interact with enzymes involved in metabolic pathways, influencing processes such as detoxification and hormone metabolism.

- Gene Expression Modulation: It has been suggested that this compound can alter gene expression related to cell proliferation and apoptosis, which is crucial in cancer biology .

Comparative Analysis with Similar Compounds

To understand the unique properties of 1H-Indole-3-methanol, 1-methoxy-, it is beneficial to compare it with other indole derivatives:

| Compound | Structure | Biological Activity |

|---|---|---|

| 1H-Indole-3-methanol | C9H9NO | Anticancer, anti-inflammatory |

| 5-Methoxyindole | C10H11NO | Antioxidant, neuroprotective |

| Indole-3-carbaldehyde | C9H9NO | Antimicrobial, potential anticancer |

Research Findings

Recent studies have highlighted the therapeutic potential of indole derivatives:

- A study on dietary indoles indicated that they could significantly mitigate symptoms associated with fibromyalgia and chronic fatigue syndrome .

- Another research article emphasized the antioxidant properties of similar compounds, suggesting their utility in preventing oxidative stress-related diseases .

Eigenschaften

IUPAC Name |

(1-methoxyindol-3-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-13-11-6-8(7-12)9-4-2-3-5-10(9)11/h2-6,12H,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQEZKEWAYCAHAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON1C=C(C2=CC=CC=C21)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90327975 |

Source

|

| Record name | 1H-Indole-3-methanol, 1-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90327975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110139-35-0 |

Source

|

| Record name | 1H-Indole-3-methanol, 1-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90327975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.